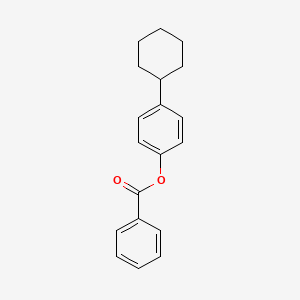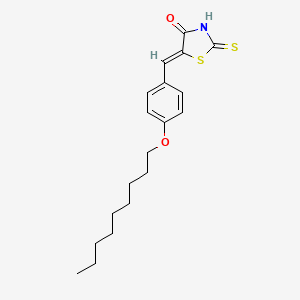
5-(4-Nonyloxy-benzylidene)-2-thioxo-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Nonyloxy-benzylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the thiazolidinone family, which is characterized by a thiazolidine ring fused with a ketone group. The presence of a nonyloxy-benzylidene moiety adds to its distinctiveness, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nonyloxy-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-nonyloxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Nonyloxy-benzylidene)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(4-Nonyloxy-benzylidene)-2-thioxo-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 5-(4-Nonyloxy-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nonyloxy-benzylidene-p-tolyl-amine
- 4-Octyloxy-benzylidene-p-tolyl-amine
- 4-Hexyloxy-benzylidene-p-tolyl-amine
Uniqueness
5-(4-Nonyloxy-benzylidene)-2-thioxo-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone core with a nonyloxy-benzylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C19H25NO2S2 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-nonoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H25NO2S2/c1-2-3-4-5-6-7-8-13-22-16-11-9-15(10-12-16)14-17-18(21)20-19(23)24-17/h9-12,14H,2-8,13H2,1H3,(H,20,21,23)/b17-14- |
Clave InChI |
DIDILHHTRIRRLB-VKAVYKQESA-N |
SMILES isomérico |
CCCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea](/img/structure/B10883689.png)
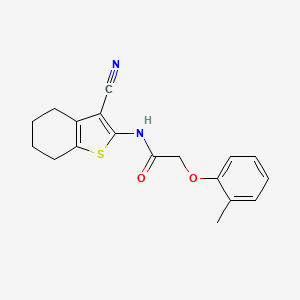

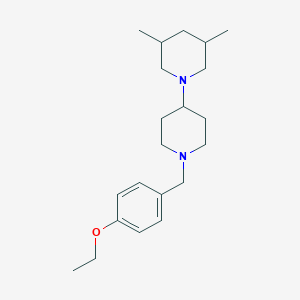
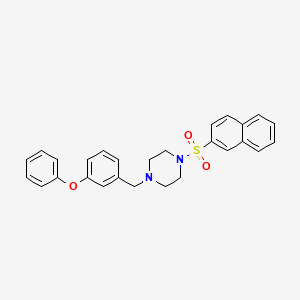

![4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate](/img/structure/B10883728.png)
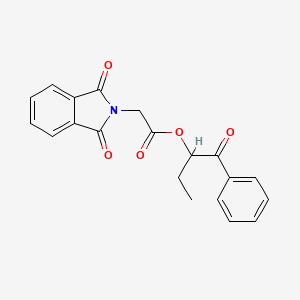

![3-(4-Fluoro-phenyl)-N-[N'-(pyridine-3-carbonyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10883743.png)
![7-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10883751.png)
![2-(4-chlorophenyl)-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]acetamide](/img/structure/B10883755.png)
![(E)-16-benzylidene-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10883757.png)
